H-L-Tyr(2-azidoethyl)-OH

Catalog No.
S12880529
CAS No.
M.F
C11H14N4O3
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-L-Tyr(2-azidoethyl)-OH

Product Name

H-L-Tyr(2-azidoethyl)-OH

IUPAC Name

(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C11H14N4O3/c12-10(11(16)17)7-8-1-3-9(4-2-8)18-6-5-14-15-13/h1-4,10H,5-7,12H2,(H,16,17)/t10-/m0/s1

InChI Key

AFRGRMSRGXONSC-JTQLQIEISA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCN=[N+]=[N-]

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCN=[N+]=[N-]

H-L-Tyr(2-azidoethyl)-OH, also known as O-(2-azidoethyl)-L-tyrosine hydrochloride, is a synthetic derivative of the amino acid tyrosine. This compound features an azide group that allows it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The incorporation of the azidoethyl moiety enhances its reactivity, making it a valuable tool in biochemical applications such as protein labeling and bioconjugation strategies.

The primary chemical reaction involving H-L-Tyr(2-azidoethyl)-OH is the CuAAC, which facilitates the formation of 1,4-disubstituted 1,2,3-triazoles when reacted with alkynes. This reaction is characterized by its high selectivity and efficiency, often proceeding to completion with minimal side reactions. The azide group in H-L-Tyr(2-azidoethyl)-OH serves as a reactive handle for further functionalization, allowing for the attachment of various partners in a bioconjugation context .

H-L-Tyr(2-azidoethyl)-OH exhibits biological activity primarily through its ability to modify proteins and peptides selectively. The azide functionality allows for site-specific labeling of biomolecules, which can be used in various biological studies including tracking protein interactions and dynamics within cells. Its use in click chemistry makes it particularly advantageous for applications requiring high specificity and low background reactivity .

Synthesis of H-L-Tyr(2-azidoethyl)-OH typically involves the following steps:

  • Starting Materials: The synthesis begins with L-tyrosine as the base amino acid.
  • Functionalization: The hydroxyl group of L-tyrosine is substituted with a 2-azidoethyl group through nucleophilic substitution or other coupling reactions.
  • Purification: The product is purified using standard techniques such as chromatography to isolate H-L-Tyr(2-azidoethyl)-OH from unreacted materials and by-products .

H-L-Tyr(2-azidoethyl)-OH has numerous applications in chemical biology and medicinal chemistry:

  • Protein Labeling: It is widely used for the selective labeling of proteins and peptides, facilitating studies on protein interactions and functions.
  • Drug Development: The compound can be utilized in drug design, particularly in creating targeted therapies that require precise delivery mechanisms.
  • Bioconjugation: Its reactivity allows for the development of complex biomolecular constructs that can be used in diagnostics and therapeutics .

Studies involving H-L-Tyr(2-azidoethyl)-OH focus on its interaction with various biomolecules through click chemistry. These interactions are crucial for understanding how modifications to tyrosine residues can influence protein structure and function. For instance, research has demonstrated that this compound can effectively label proteins without disrupting their native conformations, making it ideal for studying dynamic biological processes .

H-L-Tyr(2-azidoethyl)-OH shares structural similarities with other tyrosine derivatives but stands out due to its unique azide functionality. Here are some similar compounds:

Compound NameStructure/FunctionalityUnique Features
H-L-Tyr(Propargyl)-OHContains a propargyl group instead of an azideUsed for similar click reactions but less selective than azides
H-L-Tyr(3-N3)-OHFeatures an azide at a different positionMay exhibit different reactivity profiles due to positional effects
O-(2-Azidoethyl)-L-tyrosineSimilar structure but without hydrochloride saltUsed in similar applications but may differ in solubility or stability

The uniqueness of H-L-Tyr(2-azidoethyl)-OH lies in its specific placement of the azide group, which enhances its reactivity in click chemistry while maintaining compatibility with biological systems .

This compound exemplifies how modifications to natural amino acids can lead to novel functionalities that are beneficial for advanced research and therapeutic applications.

Molecular Architecture

H-L-Tyr(2-azidoethyl)-OH [(2S)-2-amino-3-(4-(2-azidoethoxy)phenyl)propanoic acid] retains the core structure of L-tyrosine but incorporates a 2-azidoethyl group at the para position of the phenolic ring. The azide (-N₃) functional group is linked via an ethyl spacer, providing flexibility and accessibility for biorthogonal reactions. The molecular formula is C₁₁H₁₄N₄O₃, with a molecular weight of 250.25 g/mol.

Structural Comparison to Natural Tyrosine

Unlike natural tyrosine, which has a hydroxyl group at the para position, this derivative replaces the hydroxyl with an azidoethyl moiety. This modification preserves the amino acid backbone while introducing a bioorthogonal handle for conjugation. The azide group’s linear geometry and small steric footprint minimize interference with protein folding or function.

Spectroscopic and Physical Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the aromatic protons (δ 6.78–6.99 ppm), azidoethyl chain (δ 3.50–4.20 ppm), and α-amino group (δ 4.97 ppm). The compound is typically isolated as a yellow oil and stored at 2–8°C to prevent degradation. Solubility data indicate compatibility with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Stability and Reactivity

The azide group is stable under ambient conditions but reacts selectively with alkynes in the presence of copper(I) catalysts. This reactivity underpins its utility in click chemistry applications.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

250.10659032 g/mol

Monoisotopic Mass

250.10659032 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types